[2-(Piperidin-2-yl)phenyl]methanol [2-(Piperidin-2-yl)phenyl]methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13439515
InChI: InChI=1S/C12H17NO/c14-9-10-5-1-2-6-11(10)12-7-3-4-8-13-12/h1-2,5-6,12-14H,3-4,7-9H2
SMILES: C1CCNC(C1)C2=CC=CC=C2CO
Molecular Formula: C12H17NO
Molecular Weight: 191.27 g/mol

[2-(Piperidin-2-yl)phenyl]methanol

CAS No.:

Cat. No.: VC13439515

Molecular Formula: C12H17NO

Molecular Weight: 191.27 g/mol

* For research use only. Not for human or veterinary use.

[2-(Piperidin-2-yl)phenyl]methanol -

Specification

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
IUPAC Name (2-piperidin-2-ylphenyl)methanol
Standard InChI InChI=1S/C12H17NO/c14-9-10-5-1-2-6-11(10)12-7-3-4-8-13-12/h1-2,5-6,12-14H,3-4,7-9H2
Standard InChI Key QDOBYYMPLNCWDZ-UHFFFAOYSA-N
SMILES C1CCNC(C1)C2=CC=CC=C2CO
Canonical SMILES C1CCNC(C1)C2=CC=CC=C2CO

Introduction

[2-(Piperidin-2-yl)phenyl]methanol is an organic compound characterized by a piperidine ring substituted with a phenyl group and a hydroxymethyl group at the second carbon atom. This compound belongs to the broader category of piperidine derivatives, which are significant in medicinal chemistry due to their diverse biological activities and therapeutic potentials. The molecular formula for [2-(Piperidin-2-yl)phenyl]methanol is C12H17NO, indicating a molecular weight of approximately 191.27 g/mol .

Synthesis and Industrial Production

The synthesis of [2-(Piperidin-2-yl)phenyl]methanol typically involves several steps that can be optimized for higher efficiency and purity in industrial settings. Advanced purification methods, such as high-performance liquid chromatography (HPLC), are often employed to ensure high-quality products.

Biological Activities and Therapeutic Potential

[2-(Piperidin-2-yl)phenyl]methanol exhibits significant biological activity due to its structural characteristics. Piperidine derivatives are known to interact with various biological targets, including enzymes and receptors, influencing multiple biochemical pathways. This compound has been explored for its potential pharmacological activities, including anticancer, antiviral, and antimicrobial properties. Its ability to modulate cell signaling pathways makes it a candidate for further research in therapeutic applications.

Comparison with Similar Compounds

Several compounds share structural similarities with [2-(Piperidin-2-yl)phenyl]methanol. Notable examples include:

Compound NameStructure FeatureUnique Aspect
MethylphenidatePiperidine ring with a methyl groupKnown stimulant used in ADHD treatment
EthylphenidatePiperidine ring with an ethyl groupSimilar pharmacological properties to methylphenidate
PhacetoperaneAnother stimulant featuring a piperidine structureDifferent pharmacokinetic profile
[3-(Piperidin-4-yl)phenyl]methanolPiperidine at a different positionPotentially different biological activity
[4-(Piperidin-4-yl)phenyl]methanolDifferent substitution patternUnique reactivity based on position of substituents

What sets [2-(Piperidin-2-yl)phenyl]methanol apart from these similar compounds is its specific substitution pattern and the presence of the hydroxymethyl group, which allows for enhanced reactivity and versatility in chemical modifications.

Research Findings and Applications

Research on [2-(Piperidin-2-yl)phenyl]methanol focuses on understanding its pharmacological potential. Interaction studies assess how the compound interacts with specific enzymes and receptors, influencing metabolic pathways and biological responses. Such research is crucial for evaluating its therapeutic applications in various medical contexts.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator